molecular formula C14H23N5S B13989826 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol CAS No. 19270-97-4

9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol

Cat. No.: B13989826
CAS No.: 19270-97-4
M. Wt: 293.43 g/mol
InChI Key: QESZMNADTFAEIV-UHFFFAOYSA-N
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Description

6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is a chemical compound with the molecular formula C13H20N4S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- typically involves the reaction of purine derivatives with appropriate alkylating agents. One common method involves the alkylation of 6-thiopurine with 4-(diethylamino)-1-methylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: Another purine derivative with a thiol group, used as a chemotherapy agent.

    Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressive agent.

    Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.

Uniqueness

6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino and methylbutyl groups may enhance its solubility, bioavailability, or interaction with specific molecular targets compared to other similar compounds.

Properties

CAS No.

19270-97-4

Molecular Formula

C14H23N5S

Molecular Weight

293.43 g/mol

IUPAC Name

9-[5-(diethylamino)pentan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C14H23N5S/c1-4-18(5-2)8-6-7-11(3)19-10-17-12-13(19)15-9-16-14(12)20/h9-11H,4-8H2,1-3H3,(H,15,16,20)

InChI Key

QESZMNADTFAEIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)N1C=NC2=C1NC=NC2=S

Origin of Product

United States

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